molecular formula C13H15BrF2O3 B7990601 Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate CAS No. 1443305-35-8

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate

Cat. No.: B7990601
CAS No.: 1443305-35-8
M. Wt: 337.16 g/mol
InChI Key: XYIMHQVIIZXRJA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate is a highly specialized and versatile chemical compound with the molecular formula C13H15BrF2O3. . This compound is characterized by the presence of a bromo and difluoro-substituted phenoxy group attached to a pentanoate ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones and related compounds.

    Reduction: Formation of the corresponding alcohols and diols.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The bromo and difluoro substituents on the phenoxy group enhance its reactivity and binding affinity to target molecules. The ester group allows for easy modification and conjugation with other bioactive molecules, facilitating its use in various applications .

Comparison with Similar Compounds

Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate can be compared with similar compounds such as:

    Ethyl 5-(4-chloro-2,5-difluoro-phenoxy)pentanoate: Similar structure but with a chloro substituent instead of bromo, leading to different reactivity and applications.

    Ethyl 5-(4-bromo-2,5-dichloro-phenoxy)pentanoate:

    Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)butanoate: Shorter carbon chain, resulting in different physical and chemical characteristics.

The uniqueness of this compound lies in its specific combination of bromo and difluoro substituents, which confer distinct reactivity and versatility in various applications .

Properties

IUPAC Name

ethyl 5-(4-bromo-2,5-difluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF2O3/c1-2-18-13(17)5-3-4-6-19-12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIMHQVIIZXRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179953
Record name Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-35-8
Record name Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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